![molecular formula C20H14S2Si B3251180 7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene CAS No. 207742-47-0](/img/structure/B3251180.png)
7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene
Overview
Description
7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene is a unique organosilicon compound that features a silicon atom integrated into a polycyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene typically involves the reaction of diphenylsilane with sulfur-containing reagents under controlled conditions. One common method includes the use of a cyclization reaction where diphenylsilane reacts with sulfur to form the desired polycyclic structure .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows laboratory-scale procedures with potential scaling up involving similar reaction conditions but optimized for larger quantities. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other peroxides under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of silanes or silanols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in bioactive molecules.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, facilitating its incorporation into larger molecular structures. The pathways involved often include cyclization and substitution reactions that lead to the formation of stable polycyclic compounds .
Comparison with Similar Compounds
- 7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[b]pentalene
- 7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[c]pentalene
Comparison: Compared to its analogs, 7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene is unique due to its specific polycyclic structure that includes a silicon atom. This structural feature imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly valuable in various applications .
Properties
IUPAC Name |
7,7-diphenyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14S2Si/c1-3-7-15(8-4-1)23(16-9-5-2-6-10-16)17-11-13-21-19(17)20-18(23)12-14-22-20/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBNWAANBUVBMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2(C3=C(C4=C2C=CS4)SC=C3)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14S2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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